Based on the provided papers, the primary application of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione appears to be its role as a key building block in the multi-step synthesis of Linagliptin. [] The papers highlight Linagliptin's therapeutic potential as a DPP-4 inhibitor for treating type 2 diabetes.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2